Benzyl-PEG7-alcohol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O8/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5,22H,6-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSFSTZVHMIOOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

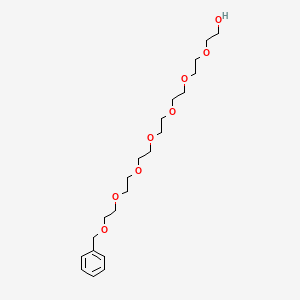

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621155 |

Source

|

| Record name | 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423763-19-3 |

Source

|

| Record name | 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG7-alcohol: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl-PEG7-alcohol, a versatile heterobifunctional linker. It details relevant experimental protocols for its characterization and application, particularly in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its structure incorporates a benzyl (B1604629) group, providing a stable, hydrophobic terminus, and a seven-unit PEG chain that imparts hydrophilicity and a flexible spacer arm, terminating in a primary alcohol. This amphiphilic nature is critical to its utility in bioconjugation and drug delivery.[1][2]

General and Physical Properties

The following table summarizes the key physical and identifying properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | [3][4] |

| Synonyms | O-(Phenylmethyl)heptaethylene glycol, Hexaethylene Glycol Monobenzyl Ether | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Physical Form | Liquid | [3][4] |

Chemical and Molecular Properties

Key molecular and chemical data for this compound are presented below, which are essential for stoichiometric calculations and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 423763-19-3 | [3][4][7] |

| Molecular Formula | C₂₁H₃₆O₈ | [3][7][8] |

| Molecular Weight | 416.51 g/mol | [3][7][8] |

| Purity | ≥95% - ≥97% | [1][9] |

| SMILES Code | OCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 | [7] |

| InChI Key | ZCSFSTZVHMIOOJ-UHFFFAOYSA-N | [4][7] |

Safety and Handling

Proper handling and storage are crucial for maintaining the integrity of this compound.

| Property | Value | Reference(s) |

| Storage Temperature | Sealed in dry, room temperature. For long-term, -20°C is recommended. | [4][8] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][7] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [3][7] |

Applications in Drug Development

This compound is a key building block in the synthesis of complex bioconjugates. Its most prominent application is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[6][8][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11][12][13] The PEG7 linker provides the necessary spatial separation and flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase, a critical step for efficient protein degradation.[14]

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC molecule is a catalytic cycle that utilizes the cell's own ubiquitin-proteasome system (UPS).

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed and standardized protocols are essential for the successful application of this compound in research and development.

Synthesis of a PROTAC using this compound

This protocol outlines a generalized workflow for the synthesis of a PROTAC, where this compound is functionalized and sequentially coupled to an E3 ligase ligand and a warhead for the protein of interest.

Caption: A generalized workflow for the synthesis of a PROTAC.

Characterization of this compound by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.

-

Objective: To confirm the chemical structure and assess the purity of this compound.

-

Instrumentation:

-

NMR spectrometer (400 MHz or higher)

-

5 mm NMR tubes

-

-

Reagents:

-

Deuterated chloroform (B151607) (CDCl₃)

-

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.[9]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum (Fourier transform, phase correction, baseline correction).

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).[9]

-

Expected Chemical Shifts (¹H NMR, CDCl₃):

-

δ 7.25-7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ 4.57 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

δ 3.55-3.75 ppm (m, 28H): Repeating ethylene (B1197577) glycol units of the PEG chain (-O-CH₂-CH₂-O-).

-

A broad singlet for the terminal alcohol proton (-OH) , the chemical shift of which can vary.

-

-

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of this compound.

-

Objective: To determine the purity of this compound by separating it from potential impurities.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

-

-

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (representative):

-

Mobile Phase: A gradient of water and acetonitrile. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (for the benzyl group).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of all detected components.

-

Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

-

-

Solubility Assessment

The solubility of this compound is a key parameter for its use in various applications.

-

Objective: To determine the solubility of this compound in different solvents.

-

Procedure:

-

Solvent Screening: Add a known amount of this compound (e.g., 1 mg) to a fixed volume of the test solvent (e.g., 100 µL) in a clear vial.

-

Observation: Vortex the vial and visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration. If not, incrementally add more solvent until dissolution is achieved, or conclude that it is poorly soluble.

-

Expected Solubility:

-

High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Methanol, Ethanol.[15][16]

-

Moderate Solubility in Water: The PEG chain imparts some water solubility.[17] The benzyl group contributes to its solubility in many organic solvents.[17]

-

-

Conclusion

This compound is a well-characterized, high-purity PEG linker with significant applications in drug discovery and development, particularly as a component of PROTACs. Its defined length, amphiphilic character, and synthetic tractability make it a valuable tool for researchers creating sophisticated bioconjugates. The experimental protocols provided in this guide offer a starting point for the characterization and implementation of this compound in various research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 423763-19-3 [sigmaaldrich.com]

- 4. This compound | 423763-19-3 [sigmaaldrich.com]

- 5. Benzyl-PEG7-alcohol_24342-68-5_新研博美 [xinyanbm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Aryls | Ambeed.com [ambeed.com]

- 8. targetmol.com [targetmol.com]

- 9. benchchem.com [benchchem.com]

- 10. amsbio.com [amsbio.com]

- 11. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 12. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. solubilityofthings.com [solubilityofthings.com]

Benzyl-PEG7-alcohol: A Versatile Linker in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl-PEG7-alcohol is a heterobifunctional linker molecule that has emerged as a critical component in the development of advanced therapeutics. Its unique structure, featuring a stable benzyl (B1604629) protecting group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal alcohol, provides a versatile platform for the precise construction of complex bioconjugates. This guide delves into the core applications of this compound, presenting its physicochemical properties, detailed experimental protocols, and the logical workflows involved in its use.

Core Applications and Significance

This compound is predominantly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] The PEG7 spacer enhances the aqueous solubility and optimizes the pharmacokinetic properties of the resulting conjugates, a crucial aspect for improving drug-like characteristics.[5] The benzyl group serves as a stable protecting group for the terminal alcohol, allowing for controlled, multi-step synthetic strategies.[6] The terminal alcohol itself, while not directly reactive with biomolecules, can be readily functionalized into a variety of reactive moieties to enable covalent linkage to proteins, peptides, or small molecule drugs.[7]

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are central to their application in drug development. The following tables summarize key quantitative data for this compound and its closely related analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Purity |

| This compound | C21H36O8 | 416.51 | 423763-19-3 | Liquid | ≥97% |

| Benzyl-PEG7-acid | C22H36O9 | 444.54 | Not Available | White to off-white solid or viscous oil | - |

| Benzyl-PEG7-azide | C21H35N3O7 | 441.53 | 868594-42-7 | - | - |

Table 1: Key quantitative data for this compound and its derivatives.[8][9][10]

| Property | Value | Significance in Application |

| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | Provides the unambiguous chemical structure. |

| Solubility | Soluble in water and many organic solvents (e.g., DMF, DMSO, Dichloromethane) | The PEG chain enhances aqueous solubility, which is beneficial for handling and for the pharmacokinetic properties of the final conjugate. The benzyl group contributes to solubility in organic media, facilitating synthesis.[6] |

| Storage Temperature | Sealed in dry, room temperature | Ensures stability and longevity of the reagent.[10] |

Table 2: Additional physicochemical properties of this compound.[6][8][10]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound and its derivatives. The following sections provide step-by-step methodologies for key applications.

Protocol 1: Synthesis of a PROTAC using a Benzyl-PEG7-Linker Derivative

This protocol outlines a general approach for the synthesis of a PROTAC, where the carboxylic acid derivative of the Benzyl-PEG7-linker (Benzyl-PEG7-acid) is sequentially coupled to an E3 ligase ligand and a target protein ligand (warhead).

Materials:

-

Benzyl-PEG7-acid

-

Amine-functionalized E3 Ligase Ligand

-

Amine-functionalized target protein ligand (warhead)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Palladium on carbon (Pd/C, 10 mol%) (if benzyl deprotection is required)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas supply

-

Standard glassware for organic synthesis

-

LC-MS for reaction monitoring

-

Flash column chromatography or preparative HPLC for purification

Procedure:

-

Activation of Benzyl-PEG7-acid and Coupling to E3 Ligase Ligand:

-

Dissolve Benzyl-PEG7-acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[3]

-

Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.[3]

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[3]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.

-

-

Deprotection of a Terminal Group (if necessary):

-

This step is generally not required when using Benzyl-PEG7-acid as the benzyl group is a stable terminus. However, if a derivative with a cleavable benzyl ether protecting a functional group for the second coupling is used, a deprotection step such as hydrogenolysis is necessary.

-

Dissolve the E3 ligase ligand-linker intermediate in methanol or ethanol.

-

Carefully add Pd/C to the solution.[3]

-

Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere at room temperature.[3]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.[3]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

-

Coupling to the Warhead:

-

The deprotected E3 ligase ligand-linker intermediate is then coupled to the warhead using a similar activation and coupling procedure as described in step 1, targeting a suitable functional group on the warhead.

-

-

Final Purification:

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

-

A generalized workflow for the synthesis of a PROTAC using a Benzyl-PEG7-linker derivative.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a Benzyl-PEG7-Linker Derivative

This protocol describes the conjugation of a drug, pre-functionalized with Benzyl-PEG7-acid, to the primary amines of lysine (B10760008) residues on an antibody.

Materials:

-

Target Antibody

-

Drug-Benzyl-PEG7-acid conjugate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or size-exclusion chromatography (SEC) equipment for purification

Procedure:

-

Preparation of Reagents:

-

Prepare the target antibody in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer.

-

Dissolve the Drug-Benzyl-PEG7-acid conjugate in anhydrous DMSO or DMF to a final concentration of 10-50 mM.[11]

-

Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in cold, anhydrous DMSO or DMF immediately before use.[11]

-

-

Activation of Drug-Linker Conjugate:

-

Conjugation to Antibody:

-

Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

-

Add a 5- to 10-fold molar excess of the activated drug-linker solution to the antibody solution.[11] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[11]

-

Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.[11]

-

-

Quenching:

-

Purification and Characterization:

-

Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.[11]

-

Collect fractions corresponding to the monomeric ADC peak.

-

Assess the purity and aggregation by SEC-HPLC.

-

Determine the drug-to-antibody ratio (DAR).

-

Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Protocol 3: General Bioconjugation to a Primary Amine

This protocol outlines the conjugation of Benzyl-PEG7-acid to a molecule containing a primary amine (e.g., a peptide) using carbodiimide (B86325) chemistry.

Materials:

-

Peptide with at least one primary amine

-

Benzyl-PEG7-acid

-

HBTU and HOBt (Hydroxybenzotriazole) as coupling agents

-

DIPEA

-

Anhydrous DMF

-

Quenching solution: 0.1% TFA (Trifluoroacetic acid) in water

-

RP-HPLC for purification

Procedure:

-

Peptide Dissolution:

-

Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.[12]

-

-

Reagent Preparation and Activation:

-

Conjugation:

-

Monitoring and Quenching:

-

Monitor the reaction progress by taking a small aliquot, quenching it with 0.1% TFA, and analyzing it via LC-MS.

-

Once the reaction is complete, quench the bulk reaction by adding 0.1% TFA in water.[12]

-

-

Purification:

-

Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).[12]

-

General workflow for the conjugation of Benzyl-PEG7-acid to a peptide.

Conclusion

This compound and its derivatives are indispensable tools in modern drug development, particularly in the burgeoning fields of PROTACs and ADCs. The unique combination of a stable protecting group, a biocompatible and solubilizing PEG spacer, and a readily functionalizable terminal alcohol provides chemists with a high degree of control and flexibility in the design of complex therapeutic constructs. The experimental protocols and workflows detailed in this guide provide a foundational understanding for the practical application of this compound in a research and development setting. As the demand for highly targeted and effective therapeutics continues to grow, the importance of versatile and well-characterized linkers like this compound is set to increase.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | Aryls | Ambeed.com [ambeed.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 423763-19-3 [sigmaaldrich.com]

- 10. This compound | 423763-19-3 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Benzyl-PEG7-alcohol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-alcohol, a monodisperse polyethylene (B3416737) glycol (PEG) derivative, is a critical component in modern drug delivery and bioconjugation. Its unique structure, featuring a hydrophobic benzyl (B1604629) ether terminus, a hydrophilic seven-unit PEG chain, and a terminal primary alcohol, provides a versatile platform for the synthesis of advanced therapeutic constructs. This guide offers a comprehensive overview of the structure, synthesis, and key applications of this compound, complete with detailed experimental protocols and structured data for laboratory use.

The hydrophilic PEG spacer enhances the solubility and biocompatibility of conjugated molecules, while the terminal hydroxyl group serves as a reactive handle for further chemical modifications. The benzyl group provides stability and can be a key structural element in linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Structure and Properties

This compound consists of a benzyl group linked via an ether bond to a heptaethylene glycol chain, which is terminated with a primary alcohol.

Chemical Structure:

The key physicochemical properties of this compound and related compounds are summarized in the table below for easy comparison.

| Property | Value | Reference |

| Compound Name | This compound | |

| Molecular Formula | C21H36O8 | |

| Molecular Weight | 416.51 g/mol | |

| CAS Number | 423763-19-3 | |

| Appearance | Colorless to pale yellow liquid | |

| Purity | ≥95% | [1] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of heptaethylene glycol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide. To favor the formation of the mono-substituted product, a stoichiometric control of the reagents is crucial.

Synthetic Pathway: Williamson Ether Synthesis

The synthesis proceeds in two main steps: the deprotonation of the alcohol to form a more reactive alkoxide, followed by the nucleophilic substitution on the benzyl halide.

Caption: Williamson ether synthesis workflow for this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures for the synthesis of monobenzyl-protected polyethylene glycols.

Materials:

-

Heptaethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.05 - 1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Deprotonation: Slowly add a solution of heptaethylene glycol (1 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours, or until the evolution of hydrogen gas ceases.

-

Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.0 equivalent) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials.

-

Quenching: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Workup: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate (B1210297). Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude product is purified by silica gel column chromatography. The polarity of the eluent is gradually increased (e.g., a gradient of ethyl acetate in hexane) to first elute the less polar di-benzylated byproduct, followed by the desired mono-benzylated product, and finally the more polar unreacted heptaethylene glycol. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product. The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Quantitative Data for Synthesis:

| Parameter | Value/Range |

| Reactant Stoichiometry | |

| Heptaethylene Glycol | 1.0 equivalent |

| Sodium Hydride (NaH) | 1.05 - 1.2 equivalents |

| Benzyl Bromide (BnBr) | 1.0 equivalent |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Deprotonation Temperature | 0 °C to Room Temp. |

| Benzylation Temperature | 0 °C to Room Temp. |

| Reaction Time | 12 - 24 hours |

| Yield and Purity | |

| Expected Yield | 70 - 85% |

| Expected Purity (crude) | >80% |

| Expected Purity (after purification) | >95% |

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the presence of the benzyl group and the PEG backbone.

Expected ¹H NMR Peaks (in CDCl₃):

-

~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~4.55 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

~3.64 ppm (multiplet, 28H): Repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).

-

~3.70 ppm (triplet): Methylene protons adjacent to the terminal hydroxyl group (-CH₂-OH).

-

~2.45 ppm (broad singlet, 1H): Terminal hydroxyl proton (-OH).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product.

Expected Mass:

The calculated molecular weight of this compound is 416.51 g/mol . The mass spectrum should show a prominent peak corresponding to this mass (e.g., [M+Na]⁺ at m/z 439.5).

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the final purity of the product. A reversed-phase column (e.g., C18) with a water/acetonitrile gradient is typically used. Purity of >95% is generally considered acceptable for most research applications.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules for drug delivery and targeted therapies.

PROTACs and ADCs

The terminal hydroxyl group can be further functionalized to introduce other reactive moieties, such as carboxylic acids, amines, or click chemistry handles (e.g., azides or alkynes). These functionalized derivatives of this compound are then used as linkers in the synthesis of PROTACs and ADCs. The PEG7 spacer provides optimal length and hydrophilicity to the linker, which can significantly impact the potency and pharmacokinetic properties of the final conjugate.

Bioconjugation and Surface Modification

The ability to introduce a variety of functional groups makes this compound and its derivatives useful for the modification of proteins, peptides, and other biomolecules. The PEG chain can help to reduce immunogenicity and improve the stability of the conjugated biomolecule. Furthermore, these molecules can be used to modify surfaces to prevent non-specific protein adsorption and improve biocompatibility.

Logical Relationship of Applications

Caption: Applications derived from this compound.

Conclusion

This compound is a versatile and valuable molecule for researchers and scientists in the field of drug development. Its well-defined structure and the robustness of its synthesis via the Williamson ether synthesis make it a reliable building block for advanced therapeutic modalities. The detailed protocols and data presented in this guide provide a practical resource for the synthesis, purification, and characterization of this important compound, facilitating its application in the development of next-generation therapeutics.

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of Benzyl-PEG7-alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-alcohol is a heterobifunctional linker molecule increasingly utilized in pharmaceutical sciences, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a hydrophobic benzyl (B1604629) group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal hydroxyl group, imparts amphiphilic properties that govern its solubility in various solvent systems. A thorough understanding of its solubility is critical for efficient reaction setup, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. While precise quantitative solubility data is not extensively available in public literature, this guide extrapolates its expected solubility based on the known properties of its constituent parts—the benzyl group and the PEG chain—and data from structurally similar molecules. Furthermore, this document outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of this compound

The solubility of this compound is a direct consequence of its molecular structure, which dictates the types of intermolecular forces it can engage in with solvent molecules. The principle of "like dissolves like" is the primary determinant of its solubility profile.

-

The Benzyl Group: This aromatic, non-polar moiety contributes to the molecule's affinity for non-polar and aromatic solvents through van der Waals forces.

-

The PEG7 Chain: The seven ethylene (B1197577) oxide units provide a significant degree of polarity and the capacity for hydrogen bonding via the ether oxygens. This hydrophilic chain enhances solubility in polar solvents.

-

The Terminal Alcohol Group: The hydroxyl (-OH) group is polar and can act as both a hydrogen bond donor and acceptor, further promoting solubility in protic and polar aprotic solvents.

Data Presentation: Estimated Solubility of this compound in Common Organic Solvents

The following table summarizes the estimated qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents. This estimation is based on the solubility of the closely related Benzyl-PEG7-acid and general principles of PEGylated compounds. For critical applications, experimental verification is strongly recommended.

| Solvent Category | Solvent | Type | Estimated Solubility | Rationale and Remarks |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent for preparing concentrated stock solutions. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, widely used for dissolving PEGylated linkers. | |

| Acetonitrile (ACN) | Polar Aprotic | High | Useful for purification (e.g., HPLC), though solubility of conjugates in aqueous mixtures can be limited at high ACN concentrations. | |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate to High | Good solvent for many organic reactions involving PEG linkers. | |

| Polar Protic | Methanol (MeOH) | Polar Protic | High | The alcohol group and PEG chain readily interact with methanol. |

| Ethanol (EtOH) | Polar Protic | High | Similar to methanol, another viable alcohol-based solvent. | |

| Water | Polar Protic | Moderate | The PEG7 chain imparts significant water solubility.[1] | |

| Non-Polar | Dichloromethane (DCM) | Non-Polar | High | Often used during synthesis and purification of PEGylated compounds. |

| Chloroform | Non-Polar | High | Similar to DCM, effective for dissolving compounds with both polar and non-polar character. | |

| Toluene | Non-Polar Aromatic | Moderate | The benzyl group enhances solubility in aromatic solvents. | |

| Hexanes/Heptane | Non-Polar Aliphatic | Low to Insoluble | The overall polarity of the molecule is too high for significant solubility in aliphatic hydrocarbons. | |

| Ethers | Diethyl Ether | Non-Polar | Moderate | Can dissolve a range of compounds, but high polarity of the PEG chain may limit solubility compared to DCM. |

Experimental Protocols

To obtain precise quantitative solubility data for this compound in a specific solvent, the following experimental protocols can be employed.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and determining the concentration of the dissolved solute by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Vials with tight-sealing caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed collection vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed collection vial.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the collection vial containing the dried this compound.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the vial.

-

Express the solubility in terms of mg/mL or g/100 mL.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and can be used for a wide range of concentrations.

Materials:

-

Same as Protocol 1, plus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

-

Appropriate HPLC column

-

Mobile phase in which this compound is soluble

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Generation of Calibration Curve:

-

Inject each calibration standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from Protocol 1 to prepare a saturated solution and allow it to equilibrate.

-

-

Sample Analysis:

-

After equilibration, filter the saturated solution using a syringe filter.

-

Dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

In-Depth Technical Guide to Benzyl-PEG7-alcohol for Advanced Drug Development

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties, Synthesis, and Application of Benzyl-PEG7-alcohol in Proteolysis-Targeting Chimeras (PROTACs).

This technical guide provides an in-depth analysis of this compound, a heterobifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis-Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides a detailed synthesis protocol, and describes its application in the formation of PROTACs, complete with experimental workflows for assessing their efficacy.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below, offering a clear reference for its physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 423763-19-3 | [1][2] |

| Molecular Weight | 416.51 g/mol | [1] |

| Molecular Formula | C₂₁H₃₆O₈ | [2] |

| Appearance | Liquid | [1] |

| Purity | ≥95% | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, heptaethylene glycol is reacted with a benzyl (B1604629) halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Heptaethylene glycol

-

Benzyl bromide (or benzyl chloride)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve heptaethylene glycol (1 equivalent) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

Application in PROTAC Synthesis and Evaluation

This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1][3] The PEG7 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[4]

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein. This signaling pathway is fundamental to the therapeutic effect of PROTACs.

Experimental Workflow for Evaluating PROTAC Efficacy

The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. A typical experimental workflow involves treating cells with the PROTAC and then quantifying the remaining target protein levels, often by Western blot analysis.

Detailed Experimental Protocol: Western Blot Analysis of PROTAC-Induced Degradation

This protocol provides a detailed method for quantifying PROTAC-induced degradation of a target protein.[5][6]

Materials:

-

Cell culture medium and supplements

-

PROTAC compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

For dose-response experiments, treat cells with serial dilutions of the PROTAC for a fixed time (e.g., 24 hours).

-

For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Include a vehicle control (e.g., DMSO) in all experiments.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and incubating on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for the target protein, followed by washing and incubation with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an antibody for a loading control protein.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Experimental Protocol: In-Cell Ubiquitination Assay

To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system, an in-cell ubiquitination assay can be performed.[7][8]

Materials:

-

Plasmids expressing tagged protein of interest (POI) and tagged ubiquitin

-

Transfection reagent

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (containing 2% SDS and deubiquitinase inhibitors)

-

Dilution buffer

-

Antibody for immunoprecipitation of the POI

-

Protein A/G agarose (B213101) beads

-

Antibody for detecting ubiquitin

Procedure:

-

Cell Transfection and Treatment:

-

Co-transfect cells with plasmids expressing the tagged POI and tagged ubiquitin.

-

After 48 hours, treat the cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).

-

-

Cell Lysis:

-

Lyse the cells under denaturing conditions (2% SDS) to disrupt protein-protein interactions.

-

Boil and sonicate the lysates to ensure complete denaturation.

-

-

Immunoprecipitation:

-

Dilute the lysates to reduce the SDS concentration.

-

Immunoprecipitate the POI using a specific antibody and protein A/G beads.

-

-

Western Blotting:

-

Wash the beads extensively.

-

Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.

-

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the synthesis and application of this compound in the development of novel PROTAC therapeutics. The provided workflows and experimental details are intended to support researchers in this rapidly advancing field of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 423763-19-3 [sigmaaldrich.com]

- 3. amsbio.com [amsbio.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ubiquitination assay [bio-protocol.org]

- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of the Benzyl Group in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are fundamental in modern drug development, serving to enhance the solubility, stability, and circulation half-life of therapeutic molecules.[1] The synthesis of complex, functionalized PEG linkers for applications such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) necessitates precise control over chemical reactions.[1] This control is often achieved through the temporary masking of reactive functional groups. The benzyl (B1604629) group, a versatile and robust moiety, plays a pivotal role in this context, primarily as a protecting group and as a key component of self-immolative systems.[1][2] This guide provides a comprehensive overview of the functions of the benzyl group in PEG linker chemistry, complete with quantitative data, experimental protocols, and process visualizations.

The Benzyl Group as a Robust Protecting Group

The foremost role of the benzyl group in PEG linker synthesis is to serve as a stable and reliable protecting group for hydroxyl functionalities.[2] Introduced as a benzyl ether, it exhibits exceptional stability across a wide spectrum of reaction conditions, which is crucial for multi-step syntheses.[1][2]

Key Advantages:

-

Broad Chemical Stability: Benzyl ethers are highly resistant to both strong acidic and basic conditions, as well as many oxidizing and reducing agents. This inertness allows for chemical modifications on other parts of the PEG linker without disturbing the protected hydroxyl group.[2]

-

Orthogonal Deprotection: The removal of the benzyl group, known as debenzylation, is typically achieved under mild conditions through catalytic hydrogenolysis.[2] This method is orthogonal to many other protection strategies, enabling the selective deprotection of the benzyl group without affecting other protecting groups.[1] This is fundamental to the modular assembly of complex bioconjugates like ADCs and PROTACs.[1]

Quantitative Data: Stability of Benzyl Ether Linkage

The stability of the benzyl ether under various conditions is a key advantage. The following table presents illustrative data from a forced degradation study comparing a benzyl-protected PEG linker to other common protecting groups.

| Protecting Group | Condition (24h) | % Degradation |

| Benzyl (Bn) | 1M HCl | < 1% |

| Benzyl (Bn) | 1M NaOH | < 1% |

| Benzyl (Bn) | 100mM DTT | < 1% |

| tert-Butyldimethylsilyl (TBDMS) | 1M HCl | > 95% |

| Trityl (Tr) | 1M HCl | > 99% |

| 4,4'-Dimethoxytrityl (DMT) | 80% Acetic Acid | > 99% |

Data is illustrative, based on the known chemical properties of these protecting groups.[2]

Experimental Protocol: Catalytic Hydrogenolysis for Benzyl Group Cleavage

This protocol describes the standard procedure for removing a benzyl protecting group from a PEG linker.[1]

Objective: To deprotect a benzyl-ether-terminated PEG linker to reveal a primary hydroxyl group.

Materials:

-

Benzyl-protected PEG linker

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogen (H₂) gas source (balloon or cylinder)

-

Reaction flask (e.g., round-bottom flask)

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

-

Dissolution: Dissolve the benzyl-protected PEG linker in a suitable solvent (e.g., ethanol) in the reaction flask. The concentration is typically in the range of 10-50 mg/mL.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 5-10 mol% of palladium relative to the substrate.[1]

-

Hydrogenation: Seal the flask and flush the system with hydrogen gas. If using a balloon, this can be done by evacuating the flask and refilling it with hydrogen several times.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with additional solvent to ensure complete recovery of the product.

-

Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the deprotected PEG linker. The product can be further purified by chromatography if necessary.

The Benzyl Group in Self-Immolative Linkers

In the realm of targeted drug delivery, particularly for Antibody-Drug Conjugates (ADCs), the benzyl group is a cornerstone of self-immolative linker technology.[3] The most prominent example is the p-aminobenzyl carbamate (B1207046) (PABC) system.[4]

In this design, an enzyme-cleavable unit (like a Valine-Citrulline dipeptide for Cathepsin B) is linked to the PABC spacer.[5] Upon enzymatic cleavage of the trigger, the PABC unit undergoes a spontaneous 1,6-elimination reaction, which leads to the release of the attached drug payload in its unmodified, active form.[6][7]

Quantitative Data: Stability and Cleavage of PABC-based Linkers

The stability of the linker in plasma versus its cleavage rate at the target site is a critical determinant of an ADC's therapeutic index.

| Linker System | Matrix | Stability / Cleavage Observation | Reference |

| Val-Cit-PABC | Human Plasma | Stable, minimal premature drug release | [8] |

| Val-Cit-PABC | Mouse Plasma | Susceptible to carboxylesterase 1c, leading to instability | [8][9] |

| Val-Cit-PABC | Lysosomal Extract (pH 4.5-5.0) | Efficient cleavage by Cathepsin B, releasing payload | [10] |

| m-Amide-PABC | Mouse Serum | Dramatically improved stability vs. standard PABC | [9] |

Note: The instability in mouse plasma highlights the importance of selecting appropriate preclinical models and linker modifications.[9]

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol assesses the stability of an ADC linker in plasma, measuring premature payload release.[10]

Objective: To determine the half-life of an ADC in plasma.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Plasma (e.g., human, mouse) from a commercial source

-

Incubator at 37°C

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

Analysis system (e.g., LC-MS/MS)

Procedure:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 10 µM) in plasma at 37°C. Prepare control samples in a buffer (e.g., PBS) to monitor for non-enzymatic degradation.

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours).

-

Sample Quenching: Immediately stop the reaction at each time point by adding the aliquot to a cold quenching solution (e.g., 3 volumes of acetonitrile). This precipitates plasma proteins.

-

Protein Removal: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentration of intact ADC and/or released payload using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of intact ADC remaining versus time. Fit the data to a first-order decay model to calculate the stability half-life (t½) of the ADC in plasma.

Modulating Physicochemical Properties

The inclusion of a benzyl group, which is aromatic and hydrophobic, can influence the overall physicochemical properties of the PEG linker and the resulting bioconjugate.[] While the long PEG chain imparts hydrophilicity, the benzyl group can contribute to solubility in organic media, which can be advantageous during synthesis and purification steps.[2] However, in the final aqueous formulation of a drug, the increased hydrophobicity must be carefully balanced to avoid aggregation, a common challenge in ADC development.[12] The strategic placement and design of hydrophilic PEG chains are often used to shield the hydrophobic payload and linker components.[12]

Conclusion

The benzyl group is a multifaceted and indispensable tool in the design and synthesis of advanced PEG linkers. Its primary function as a robust, orthogonally-cleavable protecting group enables the controlled, stepwise construction of complex bioconjugates.[1][2] Furthermore, its central role in self-immolative systems, such as the PABC linker, is critical for the efficacy of numerous antibody-drug conjugates by ensuring stable systemic circulation and efficient payload release at the target site.[4] A thorough understanding of the chemistry, stability, and handling of benzyl-containing linkers is paramount for researchers in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 5. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Hydrophilic Advantage: A Technical Guide to PEG7 Linkers in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, renowned for their ability to enhance the physicochemical and pharmacological properties of therapeutic molecules.[1] Among the various lengths available, short, monodisperse PEG linkers, such as PEG7, offer a precise and impactful means to introduce hydrophilicity, significantly influencing a drug candidate's solubility, stability, and pharmacokinetic profile.[2][3] This technical guide provides an in-depth exploration of the core attributes of PEG7 linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key drug design workflows.

The fundamental hydrophilicity of PEG linkers stems from the repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). The ether oxygen atoms along the polymer backbone readily form hydrogen bonds with water molecules, creating a hydration shell that enhances aqueous solubility.[1][4] This "stealth" property also helps to shield the conjugated molecule from enzymatic degradation and recognition by the immune system.[4][5]

Quantitative Analysis of PEG7 Linker Hydrophilicity

The hydrophilicity of a linker is a critical determinant of a drug conjugate's overall performance. This can be quantified through various physicochemical parameters. The following tables summarize key data for short PEG linkers, with a focus on illustrating the impact of a PEG7 moiety.

| Linker | Molecular Weight ( g/mol ) | Calculated logP (clogP) * | Topological Polar Surface Area (TPSA) (Ų) |

| Alkyl Chain (C7) | ~100 | ~2.5 - 3.0 | 0 |

| Amino-PEG7-acid | ~381.4 | -1.5 to -2.5 | 130-150 |

| PEG2 | ~106.1 | ~-0.5 | ~27.7 |

| PEG4 | ~194.2 | ~-1.0 | ~55.4 |

| PEG6 | ~282.3 | ~-1.5 | ~83.1 |

Note: clogP values are estimations and can vary based on the terminal functional groups and the calculation algorithm used. TPSA values are also estimations for representative structures.

This data illustrates that even a relatively short PEG7 linker significantly increases hydrophilicity (lower clogP) and polar surface area compared to a simple alkyl chain of similar length.

Impact on Drug Conjugate Properties

The introduction of a PEG7 linker can profoundly influence the characteristics of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody.[6] The hydrophilicity imparted by a PEG7 linker can mitigate the aggregation often caused by hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[1][6]

| Property | Impact of PEG7 Linker | Rationale |

| Solubility | Increased | The hydrophilic PEG chain improves the overall solubility of the ADC, preventing aggregation.[6][7] |

| Stability | Increased | The hydration shell around the PEG linker can protect the payload from premature degradation.[1] |

| Pharmacokinetics (PK) | Extended Half-Life | The increased hydrodynamic radius can reduce renal clearance, leading to longer circulation times.[8] |

| Immunogenicity | Reduced | The "stealth" effect of the PEG linker can mask the ADC from the immune system.[4] |

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[] The linker plays a crucial role in the formation of a stable and effective ternary complex.[4][10]

| Property | Impact of PEG7 Linker | Rationale |

| Solubility | Increased | Overcomes the often poor solubility of complex, high molecular weight PROTAC molecules.[4] |

| Cell Permeability | Modulated | While increased hydrophilicity can sometimes hinder passive diffusion, the flexibility of PEG linkers can allow the molecule to adopt conformations that shield polar surfaces, aiding membrane passage.[] |

| Ternary Complex Formation | Optimized | The length and flexibility of the PEG7 linker can provide the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.[10] |

Experimental Protocols

Accurate assessment of the hydrophilicity and its impact on a drug conjugate is crucial. Below are detailed methodologies for key experiments.

Determination of the Octanol-Water Partition Coefficient (LogP/LogD)

This protocol is based on the well-established shake-flask method.[1]

Materials:

-

PEGylated compound of interest

-

1-Octanol (B28484) (pre-saturated with water)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Separatory funnels

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the PEGylated compound in the aqueous phase (PBS, pH 7.4).

-

Partitioning:

-

Add equal volumes of the aqueous solution of the compound and 1-octanol to a separatory funnel.

-

Cap the funnel and shake vigorously for 2 minutes to ensure thorough mixing.

-

Allow the funnel to stand undisturbed until the two phases have completely separated.[1]

-

-

Phase Separation:

-

Carefully separate the aqueous and octanol (B41247) layers.

-

Centrifuge both phases to remove any micro-emulsions.[1]

-

-

Concentration Measurement: Determine the concentration of the PEGylated compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).[1][11]

-

Calculation: The LogD (at pH 7.4) is calculated as: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous])

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC is used to assess the level of aggregation in an ADC preparation.[12]

Materials:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

-

Size-exclusion column appropriate for the molecular weight of the ADC.

-

Mobile phase (e.g., PBS, pH 7.4).

-

ADC sample.

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject a known concentration of the ADC sample onto the column.

-

Elution: Elute the sample with the mobile phase at a constant flow rate.

-

Data Analysis:

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

The monomeric ADC will elute as the main peak.

-

Aggregates, being larger, will elute earlier.

-

Integrate the peak areas to determine the percentage of monomer and aggregates.

-

Visualizations

The following diagrams illustrate key workflows in drug design where PEG7 linkers are instrumental.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biochempeg.com [biochempeg.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. chempep.com [chempep.com]

- 6. purepeg.com [purepeg.com]

- 7. labinsights.nl [labinsights.nl]

- 8. adcreview.com [adcreview.com]

- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. agilent.com [agilent.com]

- 12. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Benzyl-PEG7-alcohol in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own machinery to eliminate the disease-causing protein entirely. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

A PROTAC molecule is composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility and optimize the spatial orientation of the ternary complex. This guide focuses on a specific and valuable PEG linker, Benzyl-PEG7-alcohol, and its applications in the rational design of next-generation protein degraders.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a seven-unit polyethylene glycol chain, a terminal benzyl (B1604629) group, and a terminal alcohol. This unique structure offers several advantages in the synthesis and function of PROTACs.

Physicochemical Properties of this compound and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C21H36O8 | 416.51 | 423763-19-3[] |

| Benzyl-PEG7-acid | C22H36O9 | 444.54 | Not Available |

| Benzyl-PEG7-azide | C21H35N3O7 | 441.53 | 868594-42-7 |

Data compiled from commercially available sources.

The PEG7 chain imparts hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. The length of the PEG chain is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while an overly long linker could result in a non-productive complex.

The terminal alcohol provides a versatile chemical handle for conjugation to either the POI ligand or the E3 ligase ligand. It can be readily converted to other functional groups, such as halides or tosylates, for subsequent nucleophilic substitution, or oxidized to a carboxylic acid for amide bond formation.

The benzyl group serves as a robust protecting group for the terminal alcohol, preventing unwanted reactions during the multi-step synthesis of a PROTAC. Its stability under a wide range of reaction conditions allows for selective deprotection and conjugation at a later stage.

Applications in Targeted Protein Degradation: The Impact of Linker Length

While specific, publicly available quantitative data for PROTACs employing a this compound linker is limited, the general impact of PEG linker length on degradation efficiency is well-documented. The following table provides illustrative, hypothetical data to demonstrate how varying the number of PEG units can affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. A lower DC50 value indicates higher potency.

Illustrative Impact of PEG Linker Length on PROTAC Efficacy

| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Performance |

| Benzyl-PEG4-alcohol | 500 | 65 | A shorter linker may cause steric hindrance, leading to suboptimal ternary complex formation and reduced degradation. |

| This compound | 150 | 85 | An intermediate linker length can allow for more favorable positioning of the POI and E3 ligase, improving degradation efficiency.[2] |

| Benzyl-PEG10-alcohol | 50 | >95 | An optimal linker length provides the necessary flexibility and distance for efficient ternary complex formation and potent degradation.[2] |

| Benzyl-PEG12-alcohol | 100 | 90 | A longer linker may introduce excessive flexibility, slightly decreasing the stability of the ternary complex and reducing potency.[2] |

This data is hypothetical and intended to illustrate the concept of linker optimization.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC and the workflow for its development and evaluation are multi-step processes that can be visualized to enhance understanding.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing a this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general synthetic route starting from this compound.

Step 1a: Oxidation of this compound to Benzyl-PEG7-acid

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetone (B3395972) or dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Oxidation: Slowly add an oxidizing agent, such as Jones reagent or a TEMPO/bleach system, to the solution.

-

Reaction: Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Quench the reaction by adding isopropanol (B130326) until the color changes, indicating the consumption of the excess oxidant.

-

Work-up: Filter the mixture and concentrate the filtrate. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting Benzyl-PEG7-acid by silica (B1680970) gel chromatography.

Step 1b: Amide Coupling to an Amine-Functionalized Ligand (e.g., E3 Ligase Ligand)

-

Activation: Dissolve Benzyl-PEG7-acid (1 equivalent), the amine-containing ligand (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (2 equivalents) in an anhydrous solvent like DMF.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress by LC-MS.

-

Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with aqueous lithium chloride, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate.

-

Purification: Purify the coupled product by silica gel chromatography.

Step 2: Deprotection of the Benzyl Group

-

Dissolution: Dissolve the benzyl-protected intermediate in a solvent such as ethanol (B145695) or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) until the reaction is complete as monitored by LC-MS.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate to obtain the deprotected alcohol.

Step 3: Final Coupling to the Second Ligand

The newly exposed hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) and then reacted with a nucleophilic group on the second ligand. Alternatively, the second ligand, if it has a carboxylic acid, can be activated and coupled to the hydroxyl group via an esterification reaction.

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Treat the cells with the different concentrations for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-